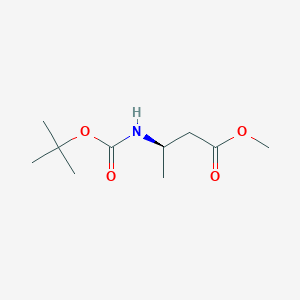

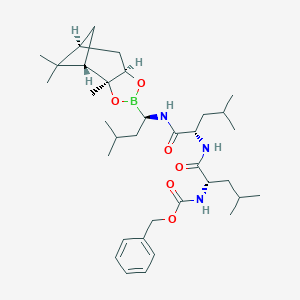

Methyl (R)-N-Boc-3-aminobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as (R)-2-[(tert-Butyloxycarbonyl)amino]-3-methylene-methylbutyrate, has been accomplished from D-mannitol through an eight-step process, demonstrating high stereoselectivity (82% e.e.) and an overall yield of 10.15%. This process involves key novel steps, including the Overman rearrangement, showcasing the intricate methods used to achieve high purity and yield in the synthesis of similar compounds (Xu Hua-jian, 2009).

Molecular Structure Analysis

The molecular structure and polymorphism of related compounds, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, have been extensively studied. These compounds crystallize in the monoclinic space group P2(1)/n, displaying unique conformations characteristic of α-helical and mixed 3(10)- and α-helical conformations. Such studies provide insight into the molecular geometry, intermolecular interactions, and the potential for hydrogen bonding, which is crucial for understanding the chemical and physical properties of these compounds (Hadgu Girmay Gebreslasie et al., 2011).

Chemical Reactions and Properties

Methyl (R)-N-Boc-3-aminobutyrate and its derivatives undergo various chemical reactions, including direct amidation of unprotected amino acids using B(OCH2CF3)3. This method facilitates the synthesis of medicinally relevant compounds without the need for protecting groups, showcasing the versatility and reactivity of such compounds in chemical synthesis (R. Lanigan et al., 2016).

Applications De Recherche Scientifique

Enantioselective Synthesis

- Biologically Active Substances Synthesis : Methyl (R)-N-Boc-3-aminobutyrate, through Baker's yeast reduction, has been used to stereoselectively produce erythro-hydroxy esters and (R)-hydroxy esters. These intermediates were further transformed into biologically active substances like sperabillin C and (R)-GABOB [(R)-4-amino-3-hydroxybutanoic acid] (Hashiguchi, Kawada, & Natsugari, 1992).

Chiral Building Blocks

- Renin Inhibitors Synthesis : this compound served as a precursor in the enantioselective synthesis of (syn,anti)-1-amino-2,3-diol subunit of renin inhibitors, highlighting its role in the construction of complex molecular architectures (Spero, Kapadia, & Farina, 1995).

Biocatalysis

- Enzymatic Resolution : A study demonstrated the high enantioselectivity of Aspergillus tamarii ZJUT ZQ013 in resolving racemic methyl N-Boc-2-aminobutyrate to produce l-2-aminobutyric acid (l-ABA), an important intermediate for several drugs, showcasing the potential of biocatalysis in chiral synthesis (An, Gu, Liu, Ge, & Zhu, 2017).

Novel Synthesis Methods

- Aminoisobutyric Acid Derivatives : Research into the synthesis of amide derivatives of Boc-protected amino isobutyrate revealed efficient methods to elaborate AIB's carboxylic acid, showcasing the compound's utility in molecular design and synthesis of medically relevant molecules (Jo, Won, Lee, Jung, Kim, & Kwak, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHJJLDEYCLBFT-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466526 |

Source

|

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159877-47-1 |

Source

|

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)

![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)

![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)